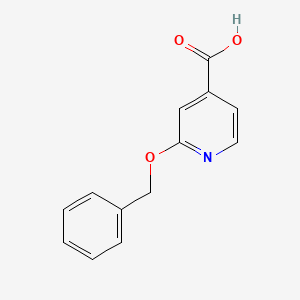

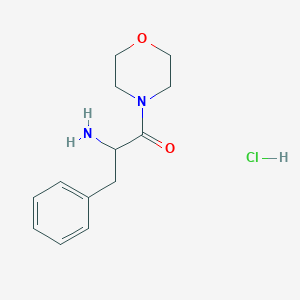

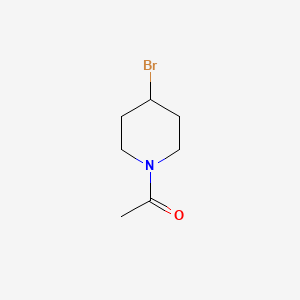

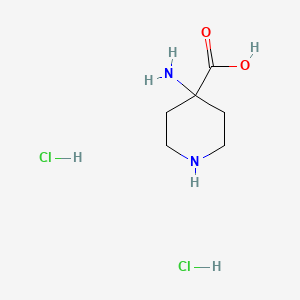

2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride" is a chemical entity that can be associated with various pharmacological activities and synthetic applications. Although the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with simple precursors and employing techniques such as Friedel-Crafts acylation, bromination, amination, and cyclization. For instance, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride involves acetanilide as a starting material, followed by a series of reactions including acylation and bromination . Similarly, the preparation of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol required the separation of isomers and enantiomers, indicating the importance of stereochemistry in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of compounds related to "2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride" can be complex, with multiple isomers and enantiomers possible. Techniques such as 13C NMR spectroscopy are used to support structural assignments, as seen in the study of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol . Crystallography can also be employed to determine the precise structure of synthesized compounds, as demonstrated by the crystal structure analysis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide .

Chemical Reactions Analysis

The chemical behavior of related compounds can vary depending on the functional groups present. For example, the reactivity of β-methoxy-propiophenone towards nitrosation is influenced by the solvent, leading to different reaction pathways and products . The ability to undergo specific reactions is crucial for the synthesis of targeted compounds and for their potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride" are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, ionization constants, and partition coefficients. These properties are important for the compound's biological activity and pharmacokinetics. For instance, the design of novel uterine relaxants takes into account the cAMP-releasing potential and cardiac stimulant potential, which are related to the compound's physical and chemical characteristics .

Relevant Case Studies

While the provided papers do not include case studies on the specific compound "2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride," they do offer insights into the biological activities of structurally related compounds. For example, certain morpholine derivatives exhibit a range of biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties . Additionally, the inhibitory activity of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol against glucosyltransferase highlights the potential therapeutic applications of such compounds .

Scientific Research Applications

Morpholine Derivatives in Drug Design

Morpholine and its derivatives play a significant role in medicinal chemistry due to their broad spectrum of pharmacological activities. The review on morpholine and pyran derivatives highlights their importance in drug design, showcasing their utility across various therapeutic categories, including antimicrobial, antifungal, and anti-cancer applications (Asif & Imran, 2019). Similarly, another study emphasizes the synthetic approaches and pharmacological attributes of benzosuberone skeleton, a structure related to morpholine, underscoring its potential in developing novel medications (Bukhari, 2022).

Applications in Sensing and OLEDs

The application of morpholine derivatives extends beyond pharmaceuticals into materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. A review on BODIPY-based materials, which can incorporate morpholine structures, illustrates their use as active materials in OLED devices, indicating the role of morpholine derivatives in enhancing electronic properties for better light emission and stability (Squeo & Pasini, 2020).

Anticancer and Antimicrobial Applications

Significant research has been directed towards exploring the anticancer and antimicrobial potential of compounds structurally related to 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride. For instance, FTY720, a compound with immunosuppressive and antitumor efficacy, showcases the potential of morpholine derivatives in cancer therapy (Zhang et al., 2013). Furthermore, chlorogenic acid (CGA), though not a morpholine derivative, exemplifies the diverse pharmacological effects of compounds with complex structures, including antioxidant, anti-inflammatory, and neuroprotective roles (Naveed et al., 2018).

properties

IUPAC Name |

2-amino-1-morpholin-4-yl-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-12(10-11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15;/h1-5,12H,6-10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFJJZDVDWBIJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(CC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)